AB-MECA AB-MECA AB-MECA is a potent A3 adenosine receptor agonist.
Brand Name: Vulcanchem
CAS No.: 152918-26-8
VCID: VC0516767
InChI: InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1
SMILES: CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O
Molecular Formula: C19H23N7O5
Molecular Weight: 399.4 g/mol

AB-MECA

CAS No.: 152918-26-8

Inhibitors

VCID: VC0516767

Molecular Formula: C19H23N7O5

Molecular Weight: 399.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

AB-MECA - 152918-26-8

CAS No. 152918-26-8
Product Name AB-MECA
Molecular Formula C19H23N7O5
Molecular Weight 399.4 g/mol
IUPAC Name (2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Standard InChI InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1
Standard InChIKey CVFHQMGXBIFABJ-NVQRDWNXSA-N
Isomeric SMILES CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O
SMILES CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O
Canonical SMILES CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O
Appearance Solid powder
Description AB-MECA is a potent A3 adenosine receptor agonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AB-MECA
N(6)-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide
Reference 1: Du L, Gao ZG, Paoletta S, Wan TC, Gizewski ET, Barbour S, van Veldhoven JPD, IJzerman AP, Jacobson KA, Auchampach JA. Species differences and mechanism of action of A(3) adenosine receptor allosteric modulators. Purinergic Signal. 2017 Nov 23. doi: 10.1007/s11302-017-9592-1. [Epub ahead of print] PubMed PMID: 29170977.
2: Zeilinger M, Pichler F, Nics L, Wadsak W, Spreitzer H, Hacker M, Mitterhauser M. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. EJNMMI Res. 2017 Dec;7(1):22. doi: 10.1186/s13550-016-0249-9. Epub 2017 Mar 7. PubMed PMID: 28271461; PubMed Central PMCID: PMC5340791.
3: Haeusler D, Grassinger L, Fuchshuber F, Hörleinsberger WJ, Höftberger R, Leisser I, Girschele F, Shanab K, Spreitzer H, Gerdenitsch W, Hacker M, Wadsak W, Mitterhauser M. Hide and seek: a comparative autoradiographic in vitro investigation of the adenosine A3 receptor. Eur J Nucl Med Mol Imaging. 2015 May;42(6):928-39. doi: 10.1007/s00259-014-2985-2. Epub 2015 Mar 5. PubMed PMID: 25739834; PubMed Central PMCID: PMC4382535.
4: Taliani S, Trincavelli ML, Cosimelli B, Laneri S, Severi E, Barresi E, Pugliesi I, Daniele S, Giacomelli C, Greco G, Novellino E, Martini C, Da Settimo F. Modulation of A2B adenosine receptor by 1-Benzyl-3-ketoindole derivatives. Eur J Med Chem. 2013 Nov;69:331-7. doi: 10.1016/j.ejmech.2013.09.001. Epub 2013 Sep 8. PubMed PMID: 24077183.
5: Della Latta V, Cabiati M, Rocchiccioli S, Del Ry S, Morales MA. The role of the adenosinergic system in lung fibrosis. Pharmacol Res. 2013 Oct;76:182-9. doi: 10.1016/j.phrs.2013.08.004. Epub 2013 Aug 28. Review. PubMed PMID: 23994158.
6: Mikus EG, Szeredi J, Boer K, Tímári G, Finet M, Aranyi P, Galzin AM. Evaluation of SSR161421, a novel orally active adenosine A3 receptor antagonist on pharmacology models. Eur J Pharmacol. 2013 Jan 15;699(1-3):172-9. doi: 10.1016/j.ejphar.2012.11.049. Epub 2012 Dec 5. PubMed PMID: 23219796.
7: Mikus EG, Boér K, Timári G, Urbán-Szabó K, Kapui Z, Szeredi J, Gerber K, Szabó T, Bátori S, Finet M, Arányi P, Galzin AM. Interaction of SSR161421, a novel specific adenosine A(3) receptor antagonist with adenosine A(3) receptor agonists both in vitro and in vivo. Eur J Pharmacol. 2013 Jan 15;699(1-3):62-6. doi: 10.1016/j.ejphar.2012.11.046. Epub 2012 Dec 5. PubMed PMID: 23219789.
8: Kozma E, Kumar TS, Federico S, Phan K, Balasubramanian R, Gao ZG, Paoletta S, Moro S, Spalluto G, Jacobson KA. Novel fluorescent antagonist as a molecular probe in A(3) adenosine receptor binding assays using flow cytometry. Biochem Pharmacol. 2012 Jun 1;83(11):1552-61. doi: 10.1016/j.bcp.2012.02.019. Epub 2012 Mar 1. PubMed PMID: 22402302; PubMed Central PMCID: PMC3322254.
9: Buenestado A, Grassin Delyle S, Arnould I, Besnard F, Naline E, Blouquit-Laye S, Chapelier A, Bellamy JF, Devillier P. The role of adenosine receptors in regulating production of tumour necrosis factor-alpha and chemokines by human lung macrophages. Br J Pharmacol. 2010 Mar;159(6):1304-11. doi: 10.1111/j.1476-5381.2009.00614.x. Epub 2010 Feb 5. PubMed PMID: 20136829; PubMed Central PMCID: PMC2848934.
10: Lane JR, Beukers MW, Mulder-Krieger T, Ijzerman AP. The endocannabinoid 2-arachidonylglycerol is a negative allosteric modulator of the human A3 adenosine receptor. Biochem Pharmacol. 2010 Jan 1;79(1):48-56. doi: 10.1016/j.bcp.2009.07.024. Epub 2009 Aug 7. PubMed PMID: 19665453.
11: Yoshikawa N, Yamada S, Takeuchi C, Kagota S, Shinozuka K, Kunitomo M, Nakamura K. Cordycepin (3'-deoxyadenosine) inhibits the growth of B16-BL6 mouse melanoma cells through the stimulation of adenosine A3 receptor followed by glycogen synthase kinase-3beta activation and cyclin D1 suppression. Naunyn Schmiedebergs Arch Pharmacol. 2008 Jun;377(4-6):591-5. Epub 2007 Dec 15. PubMed PMID: 18084742.
12: Giannaccini G, Betti L, Palego L, Fabbrini L, Schmid L, Castagna M, Giusti L, Mascia G, Lucacchini A. Species comparison of adenosine receptor subtypes in brain and testis. Neurochem Res. 2008 May;33(5):852-60. Epub 2007 Nov 7. PubMed PMID: 17987385.
13: Sun WC, Moore JN, Hurley DJ, Vandenplas ML, Linden JM, Murray TF. Pharmacologic characterization of novel adenosine A2A receptor agonists in equine neutrophils. Am J Vet Res. 2007 Sep;68(9):981-7. PubMed PMID: 17764413.
14: Yang M, Soohoo D, Soelaiman S, Kalla R, Zablocki J, Chu N, Leung K, Yao L, Diamond I, Belardinelli L, Shryock JC. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists. Naunyn Schmiedebergs Arch Pharmacol. 2007 Apr;375(2):133-44. Epub 2007 Feb 20. PubMed PMID: 17310264.
15: Brandon CI, Vandenplas M, Dookwah H, Murray TF. Cloning and pharmacological characterization of the equine adenosine A3 receptor. J Vet Pharmacol Ther. 2006 Aug;29(4):255-63. PubMed PMID: 16846462.
16: Göblyös A, Gao ZG, Brussee J, Connestari R, Santiago SN, Ye K, Ijzerman AP, Jacobson KA. Structure-activity relationships of new 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric enhancers of the A3 adenosine receptor. J Med Chem. 2006 Jun 1;49(11):3354-61. PubMed PMID: 16722654; PubMed Central PMCID: PMC2547348.
17: Phelps PT, Anthes JC, Correll CC. Characterization of adenosine receptors in the human bladder carcinoma T24 cell line. Eur J Pharmacol. 2006 Apr 24;536(1-2):28-37. Epub 2006 Mar 3. PubMed PMID: 16581066.
18: Yates L, Clark JH, Martin TJ, James S, Broadley KJ, Kidd EJ. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors. Auton Autacoid Pharmacol. 2006 Apr;26(2):191-200. PubMed PMID: 16553647.
19: Novellino E, Cosimelli B, Ehlardo M, Greco G, Iadanza M, Lavecchia A, Rimoli MG, Sala A, Da Settimo A, Primofiore G, Da Settimo F, Taliani S, La Motta C, Klotz KN, Tuscano D, Trincavelli ML, Martini C. 2-(Benzimidazol-2-yl)quinoxalines: a novel class of selective antagonists at human A(1) and A(3) adenosine receptors designed by 3D database searching. J Med Chem. 2005 Dec 29;48(26):8253-60. PubMed PMID: 16366607.
20: Yamano K, Inoue M, Masaki S, Saki M, Ichimura M, Satoh M. Generation of adenosine A3 receptor functionally humanized mice for the evaluation of the human antagonists. Biochem Pharmacol. 2006 Jan 12;71(3):294-306. Epub 2005 Nov 21. PubMed PMID: 16300745.
PubChem Compound 5310992
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator